M4 PAM Pharmacophore Differentiation: Pyrrolidine-2-carboxamide vs. Isonicotinamide (ML293) Modulates H-Bond Donor Capacity and Conformational Flexibility
The closest well-characterized analog sharing the 4-methoxy-7-methylbenzothiazole core is ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), a reported M4 PAM with an EC50 of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift of the acetylcholine concentration–response curve [1]. The target compound replaces the isonicotinamide with pyrrolidine-2-carboxamide, introducing a secondary amide proton donor (calculated HBD count increases from 0 to 1) and a more flexible, sp3-rich five-membered ring. This structural change is predicted to alter hydrogen-bonding geometry within the allosteric pocket and may enable engagement with residues inaccessible to the planar isonicotinamide. Although no direct EC50 data are currently available for the target compound, the SAR established by Salovich et al. demonstrates that exchanging the distal amide moiety in this chemotype shifts M4 potency over two log units [1].
| Evidence Dimension | M4 positive allosteric modulation potency |
|---|---|
| Target Compound Data | No published M4 EC50 (predicted HBD count: 1; rotatable bonds: 3) |
| Comparator Or Baseline | ML293: EC50 = 1.3 µM (human M4, ACh leftward shift 14.6-fold); HBD count: 0; rotatable bonds: 3 |
| Quantified Difference | SAR from ML293 series shows amide modification alters M4 potency up to 100-fold; exact value for target compound not yet reported |
| Conditions | Human M4 receptor expressed in CHO-K1 cells; calcium mobilization assay |
Why This Matters
For M4 PAM screening cascades, the additional H-bond donor of the pyrrolidine-2-carboxamide may confer selectivity advantages over M1/M2/M3 subtypes compared to ML293, guiding procurement for CNS probe development.
- [1] Salovich JM, Vinson PN, Sheffler DJ, Lamsal A, Utley TJ, Blobaum AL, et al. Discovery of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293, as a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor. Bioorg Med Chem Lett. 2012;22(15):5084-5088. View Source
